REACTION_CXSMILES
|
Cl[Si:2](Cl)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[F:10][C:11]([F:17])([F:16])[S:12]([OH:15])(=[O:14])=[O:13].Cl>>[F:10][C:11]([F:17])([F:16])[S:12]([O:15][Si:2]([O:15][S:12]([C:11]([F:17])([F:16])[F:10])(=[O:14])=[O:13])([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])(=[O:14])=[O:13]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |